N-(2-Aminoethyl)-N-methylcyclopropanecarboxamide;oxalic acid
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Overview
Description
N-(2-Aminoethyl)-N-methylcyclopropanecarboxamide;oxalic acid is a compound that combines the properties of both N-(2-aminoethyl)-N-methylcyclopropanecarboxamide and oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-N-methylcyclopropanecarboxamide typically involves the reaction of N-methylcyclopropanecarboxylic acid with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. The resulting product is then combined with oxalic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-N-methylcyclopropanecarboxamide;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
N-(2-Aminoethyl)-N-methylcyclopropanecarboxamide;oxalic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.
Industry: It can be utilized in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-N-methylcyclopropanecarboxamide;oxalic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)glycine
- N-(pyridin-2-yl)amides
Uniqueness
N-(2-Aminoethyl)-N-methylcyclopropanecarboxamide;oxalic acid is unique due to its specific combination of functional groups and the presence of the cyclopropane ring. This structural uniqueness can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2-aminoethyl)-N-methylcyclopropanecarboxamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.C2H2O4/c1-9(5-4-8)7(10)6-2-3-6;3-1(4)2(5)6/h6H,2-5,8H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHLTCZNGLQISO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C(=O)C1CC1.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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